2-(2-METHYLPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(2-METHYLPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of aromatic and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylphenyl ketone with piperazine in the presence of a suitable catalyst to form the piperazino derivative. This intermediate is then reacted with phenylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-METHYLPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYPHENYL ISOCYANATE: Known for its use in amine protection and deprotection sequences.
METHYL PHENYL SULFONE: Commonly used in organic synthesis and known for its stability.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-5-6-8-17(16)15-19(22)20-11-13-21(14-12-20)25(23,24)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPGVNPYGLJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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